
JTE-607 free base
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JTE-607 is a cytokine production inhibitor potentially for the treatment of systemic inflammatory response, and induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells.
科学研究应用
Inhibition of CPSF73
JTE-607 is converted into its active form, Compound 2, upon entering the cell. This active form specifically binds to CPSF73, inhibiting its activity and leading to the accumulation of unprocessed pre-mRNAs. This inhibition is characterized by a sequence-specific mechanism, where the drug's efficacy is influenced by the sequences flanking the cleavage site of pre-mRNAs. Recent studies have employed massively parallel in vitro assays to identify key sequence features that determine sensitivity to JTE-607, revealing insights into its selective targeting of certain genes involved in leukemia .
Implications for Cancer Therapy
The specificity of JTE-607 in targeting CPSF73 provides a promising avenue for developing tailored cancer therapies. By understanding the sequence-dependent nature of its action, researchers aim to refine treatment strategies that could enhance efficacy against specific cancer types. This approach has been supported by machine learning models that predict how variations in the polyadenylation site sequences can affect drug sensitivity .
Targeting Hematological Malignancies
JTE-607 has shown significant effectiveness against blood cancers, particularly:
- Acute Myeloid Leukemia (AML) : Studies demonstrate that JTE-607 induces apoptosis and stasis in AML cell lines by altering the expression of downstream effectors related to cell survival .
- Ewing's Sarcoma : The compound has also been effective in preclinical models, causing tumor-selective effects and improving survival rates in xenograft models .
Anti-inflammatory Properties
Beyond its anticancer applications, JTE-607 has been identified as an inhibitor of pro-inflammatory cytokine production. It has demonstrated efficacy in various models of acute injury, septic shock, and endotoxemia, suggesting its potential use in treating inflammatory diseases .
Data Table: Summary of Key Findings on JTE-607
Application | Target Disease | Mechanism | Key Findings |
---|---|---|---|
Cancer Treatment | Acute Myeloid Leukemia | Inhibition of CPSF73 | Induces apoptosis; alters downstream gene expression |
Cancer Treatment | Ewing's Sarcoma | Inhibition of CPSF73 | Causes tumor-selective stasis; prolongs survival in xenografts |
Anti-inflammatory | Septic Shock | Inhibition of cytokine production | Reduces inflammatory responses in animal models |
Anti-inflammatory | Acute Injury | Inhibition of cytokine production | Demonstrated improvements in various inflammation-related conditions |
Case Study 1: Efficacy Against AML
A study conducted on AML cell lines revealed that treatment with JTE-607 resulted in significant cell death through apoptosis pathways. The study utilized both in vitro assays and mouse xenograft models to validate these findings. The results indicated that JTE-607 not only inhibited cell proliferation but also altered critical signaling pathways associated with cell survival .
Case Study 2: Inflammatory Response Modulation
In a model of septic shock, administration of JTE-607 led to a marked reduction in the levels of pro-inflammatory cytokines. This study highlighted the compound's potential as a therapeutic agent for managing severe inflammatory responses following acute injuries .
属性
CAS 编号 |
188791-71-1 |
---|---|
分子式 |
C25H31Cl2N3O5 |
分子量 |
524.4 g/mol |
IUPAC 名称 |
ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C25H31Cl2N3O5/c1-3-34-25(33)20(15-17-7-5-4-6-8-17)28-24(32)18-16-19(26)23(21(27)22(18)31)35-14-13-30-11-9-29(2)10-12-30/h4-8,16,20,31H,3,9-15H2,1-2H3,(H,28,32)/t20-/m0/s1 |
InChI 键 |
IPSSXIMJJXSJQB-FQEVSTJZSA-N |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl |
手性 SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl |
规范 SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
JTE-607 free base; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。